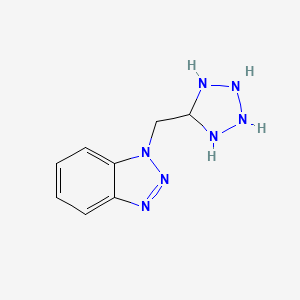![molecular formula C38H72N2O11 B12352306 1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-, (2R,3R,4R,5R,8R,10R,11R,12R,13S,14R)-(9CI)](/img/structure/B12352306.png)
1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-, (2R,3R,4R,5R,8R,10R,11R,12R,13S,14R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-, (2R,3R,4R,5R,8R,10R,11R,12R,13S,14R)- (9CI) is a complex organic compound. . This compound is a derivative of azithromycin, a widely used antibiotic. The structure of this compound includes multiple hydroxyl groups, methyl groups, and sugar moieties, making it a significant molecule in pharmaceutical research.
Preparation Methods
The synthetic route typically starts with the core macrolide structure, followed by the attachment of sugar moieties through glycosylation reactions . Industrial production methods involve optimizing these steps to achieve high yields and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
1-Oxa-6-azacyclopentadecan-15-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols from ketones or aldehydes.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Oxa-6-azacyclopentadecan-15-one has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of azithromycin and its derivatives.
Biology: Investigated for its biological activity and potential effects on various biological systems.
Medicine: Studied for its potential therapeutic effects and as a model compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-Oxa-6-azacyclopentadecan-15-one involves its interaction with bacterial ribosomes, similar to azithromycin. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis and leading to bacterial cell death . The molecular targets include the ribosomal RNA and associated proteins, disrupting the translation process and preventing the growth of bacteria .
Comparison with Similar Compounds
1-Oxa-6-azacyclopentadecan-15-one is unique due to its specific structure and functional groups. Similar compounds include other azithromycin impurities and derivatives, such as:
Azithromycin N-Ethyl: Another derivative with similar structural features but different substituents.
Azithromycin Impurity 9: A related compound with variations in the sugar moieties and functional groups.
These compounds share similar core structures but differ in their substituents and functional groups, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C38H72N2O11 |
|---|---|
Molecular Weight |
733.0 g/mol |
IUPAC Name |
(2R,3R,4R,5R,8R,10R,11R,12R,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C38H72N2O11/c1-15-28-22(4)30(41)25(7)40(13)19-20(2)17-37(9,45)34(51-36-31(42)27(39(11)12)16-21(3)47-36)23(5)32(24(6)35(44)49-28)50-29-18-38(10,46-14)33(43)26(8)48-29/h20-34,36,41-43,45H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25-,26+,27+,28-,29+,30-,31-,32+,33+,34-,36+,37-,38-/m1/s1 |
InChI Key |
JBYIGHZCRVMHAK-DQFXCBHJSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H]([C@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)C |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,7,8-Trihydroxy-3-methyl-10-oxo-1,4,5a,6,7,8,9,9a-octahydropyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B12352238.png)
![(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)pyridinato]-rhenium](/img/structure/B12352254.png)
![2-(3-Bromophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,6,17-trione](/img/structure/B12352259.png)

![acetic acid;(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12352274.png)
![2-(1-benzylpyrazol-4-yl)oxy-4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12352293.png)
![3-Hydroxy-4,5,6,6a-tetrahydro-3ah-pyrrolo[3,4-d]isoxazole-4-carboxylic acid](/img/structure/B12352303.png)


![3-[4-(Methylammonio)butanoyl]pyridin-1-ium dichloride](/img/structure/B12352324.png)


